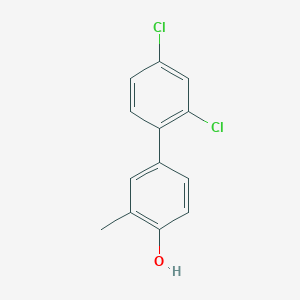
3-Methyl-5-(4-trifluoromethylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-(4-trifluoromethylphenyl)phenol (95%) is a chemical compound that is used in a variety of scientific applications. It is a colorless, crystalline solid with a melting point of 126-127°C and a boiling point of 220-221°C. It is soluble in water, alcohol, and ether. It has a low solubility in most organic solvents. 3-Methyl-5-(4-trifluoromethylphenyl)phenol has a wide range of uses in the scientific field, including synthesis, research, and laboratory experiments.
Mécanisme D'action
The mechanism of action of 3-Methyl-5-(4-trifluoromethylphenyl)phenol is not well understood. However, it is believed that the compound acts as a Lewis acid, accepting electrons from other molecules. This allows it to act as a catalyst in the synthesis of a variety of compounds.
Biochemical and Physiological Effects
3-Methyl-5-(4-trifluoromethylphenyl)phenol is not known to have any significant biochemical or physiological effects. It is not known to be toxic, mutagenic, or carcinogenic.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Methyl-5-(4-trifluoromethylphenyl)phenol in laboratory experiments include its low cost and its wide range of applications. It is also relatively easy to synthesize and purify. The main limitation of using this compound in laboratory experiments is its low solubility in most organic solvents.
Orientations Futures
There are several potential future directions for the use of 3-Methyl-5-(4-trifluoromethylphenyl)phenol. These include its use as a catalyst in the synthesis of more complex compounds, its use as a reagent for the synthesis of polymers and biopolymers, and its use as a ligand in coordination chemistry. Additionally, further research could be conducted to better understand the mechanism of action of the compound.
Méthodes De Synthèse
3-Methyl-5-(4-trifluoromethylphenyl)phenol can be synthesized by several methods. One method involves the reaction of 4-trifluoromethylphenol with methyl iodide in the presence of a base, such as sodium hydroxide. The reaction yields a white solid that is then purified by recrystallization. Another method involves the reaction of 4-trifluoromethylphenol with thionyl chloride in the presence of a base, such as potassium carbonate. The reaction yields a white solid that is then purified by recrystallization.
Applications De Recherche Scientifique
3-Methyl-5-(4-trifluoromethylphenyl)phenol is used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fine chemicals. It has also been used as a reagent in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry. Additionally, it has been used as a reagent in the synthesis of polymers and biopolymers.
Propriétés
IUPAC Name |
3-methyl-5-[4-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O/c1-9-6-11(8-13(18)7-9)10-2-4-12(5-3-10)14(15,16)17/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWFRCAJNCUPPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683949 |
Source


|
| Record name | 5-Methyl-4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261934-70-6 |
Source


|
| Record name | 5-Methyl-4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methylphenol, 95%](/img/structure/B6372038.png)









